molecular formula C20H25NO B5001729 (cyclohexylmethyl)(4-methoxy-3-biphenylyl)amine

(cyclohexylmethyl)(4-methoxy-3-biphenylyl)amine

Cat. No. B5001729
M. Wt: 295.4 g/mol
InChI Key: XVXJGWZMVBGFLT-UHFFFAOYSA-N
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Description

“(Cyclohexylmethyl)(4-methoxy-3-biphenylyl)amine” is a complex organic compound. It consists of a cyclohexylmethyl group (a cyclohexane ring attached to a methyl group), and a 4-methoxy-3-biphenylyl group (a biphenyl group with a methoxy group at the 4th position and an amine group at the 3rd position) .


Molecular Structure Analysis

The molecular structure of “this compound” can be described by the InChI code: 1S/C13H13NO.ClH/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11;/h2-9H,14H2,1H3;1H . This indicates that the compound has a molecular weight of 235.71 and consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed, cause eye irritation, and be harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(cyclohexylmethyl)-2-methoxy-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-22-20-13-12-18(17-10-6-3-7-11-17)14-19(20)21-15-16-8-4-2-5-9-16/h3,6-7,10-14,16,21H,2,4-5,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXJGWZMVBGFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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